4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide
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Overview
Description
4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide typically involves multiple steps:
Formation of the Naphtho[2,1-d]thiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include sulfur and naphthylamines.
Attachment of the Butanamide Moiety: This step often involves the reaction of the naphtho[2,1-d]thiazole derivative with a butanoyl chloride in the presence of a base such as triethylamine.
Introduction of the 4-Methoxyphenylsulfonyl Group: This is typically done via sulfonylation, where the naphtho[2,1-d]thiazole-butanamide intermediate is reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as nitric acid for nitration, bromine for bromination, and alkyl halides for alkylation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Nitro, halo, and alkyl derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
Medically, this compound has potential applications as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for anti-inflammatory, anticancer, or antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds, while the aromatic rings can participate in π-π stacking interactions, stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide
- 4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)propionamide
- 4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide
Uniqueness
Compared to these similar compounds, 4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide has a longer aliphatic chain, which can influence its solubility, binding affinity, and overall biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics, making it a unique candidate for specific applications.
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-4-(4-methoxyphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S2/c1-28-16-9-11-17(12-10-16)30(26,27)14-4-7-20(25)24-22-23-19-13-8-15-5-2-3-6-18(15)21(19)29-22/h2-3,5-6,8-13H,4,7,14H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPJHISUYUHBEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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